2-Amino-2-(5-bromopyridin-3-YL)ethan-1-OL

Description

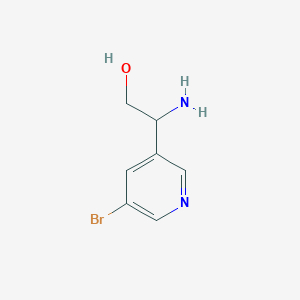

2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a pyridine ring substituted with a bromine atom at the 5-position. Its stereochemistry (if specified) and electronic properties are influenced by the bromopyridine moiety, which distinguishes it from phenyl-substituted analogs.

Properties

Molecular Formula |

C7H9BrN2O |

|---|---|

Molecular Weight |

217.06 g/mol |

IUPAC Name |

2-amino-2-(5-bromopyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H9BrN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2 |

InChI Key |

FIVFUVIGLMTVPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Br)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol typically involves the bromination of pyridine derivatives followed by amination and hydroxylation reactions. One common method involves the bromination of 3-pyridinol to obtain 5-bromo-3-pyridinol, which is then subjected to amination to introduce the amino group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or Grignard reagents.

Major Products Formed

Oxidation: Oxo derivatives such as 2-oxo-2-(5-bromopyridin-3-yl)ethan-1-ol.

Reduction: De-brominated products like 2-amino-2-(pyridin-3-yl)ethan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of bromopyridine derivatives, including 2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol. Research indicates that this compound exhibits significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes, making it a potential candidate for antibiotic development.

Case Study Example :

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various bromopyridine derivatives, including this compound. The results indicated a notable inhibition zone against E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Potential

The anticancer properties of this compound have been explored in vitro, showing promising results in inhibiting the proliferation of cancer cells, particularly in breast and lung cancer models. The compound's ability to induce apoptosis and inhibit cell cycle progression positions it as a candidate for further investigation in cancer therapy.

Case Study Example :

In another study focusing on anticancer properties, researchers synthesized several brominated pyridine analogs and tested their cytotoxic effects on human cancer cell lines. The findings revealed that some derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .

Neurological Applications

Bromopyridine derivatives have also been studied for their neuroprotective effects. Some compounds have shown promise in models of neurodegenerative diseases through mechanisms involving modulation of neurotransmitter systems and reduction of oxidative stress.

Synthetic Applications

The synthesis of this compound typically involves multi-step reactions starting from commercially available bromopyridine derivatives. The synthetic pathway often includes:

- Formation of the Amino Alcohol : Reaction of 5-bromopyridine with an appropriate amine to form the amino alcohol.

- Dihydrochloride Salt Formation : Treating the amino alcohol with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.

Summary of Biological Activities

| Activity Type | Evidence Level | Notable Findings |

|---|---|---|

| Antimicrobial | High | Effective against E. coli and S. aureus |

| Anticancer | Moderate to High | Induces apoptosis in breast and lung cancer cells |

| Neuroprotective | Emerging | Modulates neurotransmitter systems |

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Notes on Data Limitations

Direct experimental data for this compound are scarce; comparisons rely on structural analogs and inferred properties.

The (S)-configured phenyl derivative’s commercial availability highlights its established synthetic routes, whereas the pyridine analog may require tailored methodologies.

Further studies are needed to validate the hypothesized physicochemical and biological properties through experimental characterization.

Biological Activity

2-Amino-2-(5-bromopyridin-3-YL)ethan-1-OL, also known as (2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol dihydrochloride, is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. The presence of a bromine atom in the pyridine ring, along with amino and hydroxyl functional groups, enhances its reactivity and interaction with biological targets, making it a candidate for drug development aimed at treating various conditions, particularly neurological disorders.

Chemical Structure and Properties

The compound has a chiral center, which contributes to its optical activity. Its molecular formula is characterized by the presence of bromine, nitrogen, and hydroxyl groups that facilitate diverse chemical interactions.

Enzyme Inhibition and Receptor Modulation

Research indicates that (2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol dihydrochloride exhibits significant enzyme inhibition properties. It interacts with various biological targets, influencing neurotransmission pathways and cellular signaling mechanisms. This makes it a promising candidate for the development of drugs targeting neurological disorders.

Antimicrobial Properties

The compound has been studied for its antimicrobial activity. In vitro assays revealed that it possesses selective antibacterial properties against certain pathogens. For instance, compounds derived from similar structures have shown effectiveness against Chlamydia and other Gram-positive and Gram-negative bacteria . The mechanism of action appears to involve the inhibition of bacterial growth through interference with metabolic pathways.

Anticancer Activity

There is emerging evidence suggesting potential anticancer properties of (2S)-2-amino-2-(5-bromopyridin-3-YL)ethan-1-OL. Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation by modulating specific signaling pathways associated with tumor growth. Further research is necessary to elucidate the precise mechanisms involved.

Study on Neuroprotective Effects

A study conducted on the neuroprotective effects of related compounds highlighted the importance of the brominated pyridine structure in enhancing neuronal survival under stress conditions. The results indicated that these compounds could reduce neurotoxicity associated with amyloid-beta accumulation, a hallmark of Alzheimer's disease .

Antibacterial Activity Assessment

An assessment of antibacterial activity revealed that derivatives of (2S)-2-amino-2-(5-bromopyridin-3-YL)ethan-1-OL exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that structural modifications can significantly enhance antimicrobial efficacy .

The biological activity of (2S)-2-amino-2-(5-bromopyridin-3-YL)ethan-1-OL is primarily attributed to its ability to interact with specific molecular targets:

- Enzymatic Interaction : The brominated pyridine ring facilitates binding to enzymes, potentially inhibiting their activity.

- Receptor Modulation : The amino and hydroxyl groups enable the formation of hydrogen bonds with biological molecules, increasing binding affinity.

- Membrane Permeability : The lipophilicity imparted by the bromine atom enhances membrane permeability, allowing better interaction with cellular receptors.

Data Tables

| Activity Type | MIC Values | Target Organisms |

|---|---|---|

| Antibacterial | 0.0039 - 0.025 mg/mL | Staphylococcus aureus, E. coli |

| Neuroprotective | N/A | Neuronal cells |

| Anticancer | IC50 values < 210 nM | Various cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.